Barbituric acid (CAS 67-52-7) is a cyclic pyrimidinetrione functioning as a highly reactive active-methylene building block. With a pKa of approximately 4.01, it is significantly more acidic than many standard 1,3-dicarbonyls, enabling efficient, often catalyst-free Knoevenagel condensations in aqueous or green solvent systems [1]. Beyond its reactivity, barbituric acid possesses high thermal stability and a rigid framework featuring two N-H hydrogen bond donors and three carbonyl acceptors. These attributes make it a critical precursor for the procurement of active pharmaceutical ingredients (APIs), functional dyes (e.g., merocyanines, oxonols), and highly ordered supramolecular assemblies [2].
Generic substitution among cyclic active-methylene compounds frequently fails due to distinct thermal, electronic, and structural incompatibilities. While Meldrum's acid is often considered a parallel building block, it undergoes rapid thermal decomposition to ketene, acetone, and carbon dioxide at temperatures above 100 °C, rendering it unusable for high-temperature melt processing or polymerizations where barbituric acid remains stable [1]. Similarly, dimedone exhibits a much lower acidity (pKa ~5.23), requiring harsher basic catalysis to achieve comparable condensation rates [2]. In optical and supramolecular applications, thiobarbituric acid introduces sulfur-driven bathochromic shifts and potential catalyst poisoning, while 1,3-dimethylbarbituric acid completely lacks the N-H donors required for robust 2D/3D hydrogen-bonded network formation [3].
Barbituric acid features a highly acidic active methylene group (pKa = 4.01) compared to structurally related cyclic dicarbonyls. This high acidity drives rapid enolization and nucleophilic attack. In direct comparison, Meldrum's acid has a pKa of ~4.97, and dimedone has a pKa of 5.23 [1]. This nearly order-of-magnitude difference in acidity means barbituric acid can readily undergo Knoevenagel condensations with aldehydes in water or under catalyst-free conditions, whereas dimedone often requires basic additives or longer reaction times to achieve equivalent conversions [2].
| Evidence Dimension | Active methylene acidity (pKa in water) |
| Target Compound Data | Barbituric acid: pKa = 4.01 |
| Comparator Or Baseline | Meldrum's acid: pKa = 4.97; Dimedone: pKa = 5.23 |
| Quantified Difference | Barbituric acid is nearly 10-fold more acidic than Meldrum's acid and >10-fold more acidic than dimedone. |
| Conditions | Aqueous solution, standard ambient temperature. |
Buyers scaling up condensation reactions can leverage barbituric acid to eliminate basic catalysts, simplifying purification and enabling greener, aqueous solvent workflows.
For materials science and high-temperature synthesis, thermal robustness is a critical differentiator. Meldrum's acid, a common alternative active-methylene compound, is thermally labile and decomposes into highly reactive ketene, acetone, and carbon dioxide at temperatures typically between 100 °C and 120 °C [1]. In strict contrast, barbituric acid exhibits high thermal stability, resisting decomposition up to approximately 245–250 °C [2]. This massive thermal window allows barbituric acid to be utilized in aggressive melt-condensation polymerizations or high-temperature extrusions where Meldrum's acid would degrade.
| Evidence Dimension | Thermal decomposition onset temperature |
| Target Compound Data | Barbituric acid: Decomposes at ~245–250 °C |
| Comparator Or Baseline | Meldrum's acid: Decomposes at ~100–120 °C |
| Quantified Difference | Barbituric acid provides a ~130–145 °C higher thermal processing window. |
| Conditions | Thermogravimetric analysis (TGA) / standard melting point apparatus. |
Procurement for high-temperature polymer synthesis or melt processing must select barbituric acid to prevent premature outgassing and precursor degradation.
In crystal engineering and supramolecular chemistry, the precise arrangement of hydrogen bond donors and acceptors dictates the final material architecture. Barbituric acid possesses two unhindered N-H donors and three carbonyl acceptors, allowing it to form extensive, highly ordered 2D and 3D hydrogen-bonded networks, such as the classic hexameric rosettes formed with melamine [1]. Procurement of 1,3-dimethylbarbituric acid as a substitute completely abolishes this capability, as the N-H sites are blocked by methyl groups, restricting the molecule to only acting as a hydrogen bond acceptor [2].
| Evidence Dimension | Hydrogen bond donor availability and network formation |
| Target Compound Data | Barbituric acid: 2 active N-H donors; forms extended 2D/3D rosettes/tapes |
| Comparator Or Baseline | 1,3-Dimethylbarbituric acid: 0 active N-H donors; cannot form extended N-H based networks |
| Quantified Difference | 100% loss of N-H donor capacity in the dimethylated analog. |
| Conditions | Solid-state crystal engineering and supramolecular self-assembly. |
Buyers developing self-assembling nanomaterials, co-crystals, or supramolecular polymers must procure the unsubstituted barbituric acid to ensure the structural integrity of the hydrogen-bonded network.
When synthesizing functional dyes (such as merocyanines, oxonols, or donor-acceptor Stenhouse adducts), the choice between barbituric acid and thiobarbituric acid dictates the optical properties of the final material. The substitution of the C2 oxygen with a sulfur atom in thiobarbituric acid lowers the energy of the lowest unoccupied molecular orbital (LUMO), consistently resulting in a bathochromic (red) shift in the absorption maximum of the resulting dye [1]. Barbituric acid is specifically required when targeting shorter-wavelength absorption profiles, or when avoiding the potential catalytic poisoning effects of sulfur-containing degradation products in downstream applications [2].
| Evidence Dimension | Optical absorption shift (λmax) in derived dyes |
| Target Compound Data | Barbituric acid derivatives: Baseline absorption maximum |
| Comparator Or Baseline | Thiobarbituric acid derivatives: Bathochromic (red) shift relative to baseline |
| Quantified Difference | Thiobarbituric acid derivatives typically exhibit a 10–30 nm red shift compared to exact barbituric acid analogs. |
| Conditions | UV-Vis spectroscopy of derived merocyanine or DASA dyes in solution. |
Material scientists must specify barbituric acid over its thio-analog to precisely tune the photophysical absorption band and maintain a sulfur-free chemical environment.
Because of its high acidity (pKa ~4.01), barbituric acid is the preferred active-methylene precursor for green chemistry workflows, allowing rapid, high-yield condensations with aldehydes in water without the need for basic catalysts [1].
With decomposition temperatures exceeding 245 °C, barbituric acid is the necessary choice for melt-phase polymerizations and the formulation of high-temperature thermosetting resins where alternatives like Meldrum's acid would prematurely decompose into ketene gas [2].
The presence of two unhindered N-H donors makes barbituric acid indispensable for creating highly ordered hydrogen-bonded networks, such as melamine-barbiturate rosettes, which are foundational for self-assembling nanomaterials and active pharmaceutical co-crystals [1].
Barbituric acid is the preferred electron-acceptor building block for merocyanine dyes, oxonols, and donor-acceptor Stenhouse adducts (DASAs) when a specific, non-red-shifted absorption profile is required, and when sulfur-containing compounds (like thiobarbituric acid) must be avoided to prevent catalyst poisoning in integrated systems [1].
Irritant